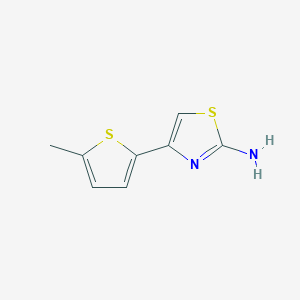
4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C8H8N2S2 and its molecular weight is 196.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine is a compound characterized by its unique structural features, including a thiazole ring and a thiophene moiety. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNS, with a molecular weight of 196.29 g/mol. The compound consists of:
- Thiazole Ring : A five-membered heterocycle containing sulfur and nitrogen.
- Thiophene Moiety : Enhances the compound's biological activity.
This structure allows for various chemical reactions that can lead to the synthesis of analogs with potentially improved activity or altered properties .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, targeting key mechanisms involved in tumorigenesis . Molecular docking studies have shown favorable binding interactions with critical enzymes involved in cancer progression.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 μg/mL | |
| Escherichia coli | 25 μg/mL |
These results indicate that this compound may serve as a potential lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives have also been noted in several studies. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
This suggests that the compound could be explored further as a selective anti-inflammatory agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and leading to various therapeutic effects.
Case Studies
- Anticancer Study : In an experimental study involving HepG2 and A549 cell lines, researchers demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .
- In Vivo Anti-inflammatory Study : A study conducted on carrageenan-induced mouse paw edema showed that the compound exhibited significant anti-inflammatory effects comparable to standard drugs, supporting its use in managing inflammatory conditions .
特性
IUPAC Name |
4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c1-5-2-3-7(12-5)6-4-11-8(9)10-6/h2-4H,1H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNSNCTVNSWUGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366382 |
Source


|
| Record name | 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383129-75-7 |
Source


|
| Record name | 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














